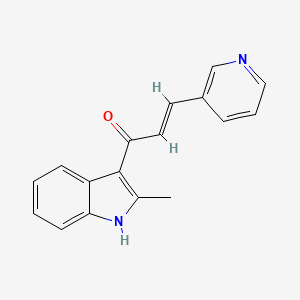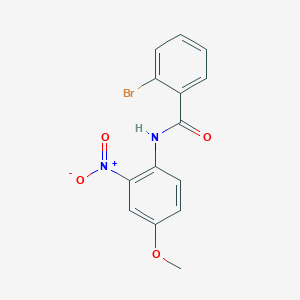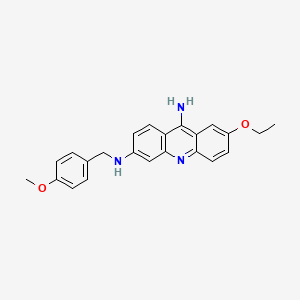
2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione (BCDMH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCDMH is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a disinfectant and water treatment agent due to its strong oxidizing properties.
Aplicaciones Científicas De Investigación
2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various scientific fields. It has been used as a disinfectant in water treatment, as well as in the synthesis of various organic compounds. 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione is based on its strong oxidizing properties. 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione reacts with various biological molecules, including proteins and DNA, leading to their oxidation and subsequent damage. This damage can lead to cell death, making 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione an effective disinfectant and potential cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione can have significant biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and inflammation in cells, leading to cell death. 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to mutations and potential carcinogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in various concentrations. However, 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione also has some limitations, including its potential toxicity and the need for proper safety precautions when handling the compound.
Direcciones Futuras
There are several potential future directions for research on 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the potential use of 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione in cancer treatment. Further research is needed to determine the efficacy and safety of 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione as a cancer treatment. Additionally, research can be conducted to explore the potential use of 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione in other scientific fields, such as organic synthesis and water treatment.
In conclusion, 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione is a unique chemical compound that has gained significant attention in scientific research. Its strong oxidizing properties make it an effective disinfectant and potential cancer treatment. Further research is needed to fully understand the potential applications and limitations of 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione in various scientific fields.
Métodos De Síntesis
2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process involving the reaction of 2,4-pentanedione with benzoyl chloride and thionyl chloride. This reaction produces 2-benzoyl-4,4-dimethyl-1,3-cyclohexanedione, which is then chlorinated using chlorine gas to produce 2-benzoyl-4-chloro-5,5-dimethyl-1,3-cyclohexanedione.
Propiedades
IUPAC Name |
2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-15(2)8-10(17)11(13(19)14(15)16)12(18)9-6-4-3-5-7-9/h3-7,11,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQLOXHVZSMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385416 |
Source


|
| Record name | 2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412940-85-3 |
Source


|
| Record name | 2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)

![1-(3-fluoro-4-{4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4981625.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)

![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)